3,5-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,5-dimethoxybenzoic acid with an appropriate amine derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF) to facilitate the formation of the benzamide structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The use of automated reactors and continuous flow systems can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3,5-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy and pyridazinyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, inhibiting specific signaling pathways, or interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
- 2,3-Dimethoxybenzoic acid derivatives
- N-aryl-N’-pyrimidin-4-yl ureas
Uniqueness
Compared to similar compounds, 3,5-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide stands out due to its unique combination of methoxy and pyridazinyl groups. This structural arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H23N3O5 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide |
InChI |
InChI=1S/C22H23N3O5/c1-27-17-6-4-15(5-7-17)20-8-9-21(25-24-20)30-11-10-23-22(26)16-12-18(28-2)14-19(13-16)29-3/h4-9,12-14H,10-11H2,1-3H3,(H,23,26) |
InChI Key |
RRHSRGDBGPJTHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.